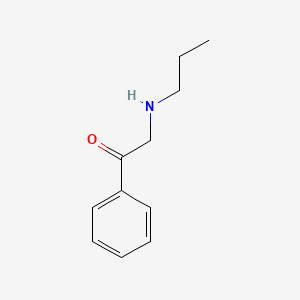
1-Phenyl-2-(propylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(propylamino)ethanone is an organic compound with the molecular formula C11H15NO. It is a ketone derivative with a phenyl group attached to the ethanone backbone, and a propylamino group replacing one of the hydrogen atoms on the ethanone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylamino)ethanone can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with propylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(propylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A variety of substituted ethanone derivatives.
Scientific Research Applications
1-Phenyl-2-(propylamino)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(propylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
1-Phenyl-2-(phenylamino)ethanone: This compound has a phenylamino group instead of a propylamino group.
1-Phenyl-2-(methylamino)ethanone: This compound has a methylamino group instead of a propylamino group
Uniqueness: 1-Phenyl-2-(propylamino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propylamino group influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
1-Phenyl-2-(propylamino)ethanone, also known as a derivative of phenylpropanolamine, has garnered attention for its diverse biological activities. This compound is structurally related to various psychoactive substances and has been studied for its potential pharmacological effects, particularly in the context of antimicrobial resistance.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain bacterial resistance mechanisms. Its effects have been primarily studied in the context of multidrug-resistant bacteria, specifically targeting the MCR-1 enzyme, which is associated with colistin resistance.
The mechanism by which this compound operates involves its interaction with the MCR-1 protein. Molecular docking studies suggest that this compound can form hydrogen bonds with key amino acids in the active site of MCR-1, thereby inhibiting its activity and restoring susceptibility to colistin in resistant strains of bacteria .
Study 1: Inhibition of MCR-1
In a study evaluating various derivatives of this compound, it was found that certain compounds could significantly inhibit the growth of Escherichia coli strains expressing mcr-1. The Minimum Inhibitory Concentration (MIC) assays demonstrated that at concentrations as low as 25 μM, some derivatives could completely inhibit bacterial growth when combined with colistin .
| Compound | MIC (μM) | Effect on Growth |
|---|---|---|
| Compound 6p | 25 | Complete Inhibition |
| Compound 6q | 25 | Complete Inhibition |
| Control (Colistin) | 8 | Resistance |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate how modifications to the phenyl and propyl groups influenced biological activity. It was observed that substituents at specific positions on the phenyl ring significantly affected the inhibitory potency against MCR-1. For instance, introducing a carboxyl group at certain positions enhanced activity, while others led to a complete loss of function .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, general trends from related compounds suggest that lipophilicity plays a crucial role in blood-brain barrier penetration and overall bioavailability. Further studies are needed to elucidate its pharmacodynamics and potential neuroactive effects .
Properties
CAS No. |
112698-34-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-phenyl-2-(propylamino)ethanone |
InChI |
InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
PGUWGTZPBWTGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















